Product packaging for 1-Cyclohexyliminomethyl-naphthalen-2-ol(Cat. No.:CAS No. 94492-61-2)

1-Cyclohexyliminomethyl-naphthalen-2-ol

Cat. No.: B11557032
CAS No.: 94492-61-2
M. Wt: 253.34 g/mol
InChI Key: BALNFYMIMXPXOU-UHFFFAOYSA-N
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Description

1-Cyclohexyliminomethyl-naphthalen-2-ol is an imine-functionalized naphthalene derivative of interest in chemical and pharmacological research. Its molecular structure, featuring a naphthalen-2-ol moiety linked to a cyclohexyl group via an imine bond, is a key scaffold in developing bioactive molecules. Similar naphthalen-2-amine and naphthalen-2-ol structures have been investigated for their potential as triple reuptake inhibitors (TRIs), which simultaneously target serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . This mechanism is a prominent area of study for novel antidepressant therapies . Furthermore, the imine (Schiff base) functional group in this compound is a versatile intermediate in organic synthesis. It can be used in photocatalytic multi-component reactions to synthesize complex structures like α-aminoketones, which are valuable synthons in medicinal and materials chemistry . Researchers value this compound for exploring structure-activity relationships and as a building block for synthesizing more complex chemical entities. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B11557032 1-Cyclohexyliminomethyl-naphthalen-2-ol CAS No. 94492-61-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94492-61-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-(cyclohexyliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C17H19NO/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-14-7-2-1-3-8-14/h4-6,9-12,14,19H,1-3,7-8H2

InChI Key

BALNFYMIMXPXOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=C(C=CC3=CC=CC=C32)O

solubility

>38 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyliminomethyl Naphthalen 2 Ol

Direct Condensation Approaches for Schiff Base Formation

The most conventional and straightforward method for synthesizing 1-Cyclohexyliminomethyl-naphthalen-2-ol is through the direct condensation of 2-hydroxy-1-naphthaldehyde (B42665) with cyclohexylamine (B46788). This reaction is a classic example of Schiff base formation, involving the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond.

Reaction of 2-Hydroxy-1-naphthaldehyde with Cyclohexylamine

The fundamental reaction involves equimolar amounts of 2-hydroxy-1-naphthaldehyde and cyclohexylamine. The aldehyde, a solid at room temperature, is typically dissolved in a suitable solvent, to which the liquid cyclohexylamine is added. The mixture is then heated, often under reflux, to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product, this compound, can often be isolated by cooling the reaction mixture, which may induce crystallization, followed by filtration and washing to obtain the purified Schiff base.

The general mechanism for this acid-catalyzed imine formation begins with the protonation of the carbonyl oxygen of 2-hydroxy-1-naphthaldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. quora.com The lone pair of electrons on the nitrogen atom of cyclohexylamine then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. quora.com In the subsequent step, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Finally, the elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable imine, this compound. quora.com

Catalytic Systems in Synthesis (e.g., acetic acid)

To enhance the rate and efficiency of the Schiff base formation, catalytic amounts of a weak acid, such as glacial acetic acid, are frequently employed. quora.com The formation of Schiff bases is often fastest in a weakly acidic medium (pH 4-5). quora.com The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the 2-hydroxy-1-naphthaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyclohexylamine. quora.com

It is important to use a mild acid like acetic acid because a strong acid would protonate the amine nucleophile, rendering it non-nucleophilic and thereby inhibiting the reaction. quora.com The catalytic amount of acetic acid is sufficient to facilitate the reaction without causing unwanted side reactions or decomposition of the reactants or product.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the efficiency of Schiff base synthesis. Solvents not only serve to dissolve the reactants but also affect the reaction equilibrium and rate. For the synthesis of this compound, polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. These solvents are effective at solvating both the reactants and the transition state, and their boiling points are suitable for conducting the reaction under reflux conditions.

Green Chemistry Principles in the Synthesis of Naphthol Schiff Bases

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of solvent-free conditions and alternative energy sources, have been successfully applied to the synthesis of Schiff bases, including those derived from 2-hydroxy-1-naphthaldehyde.

Solvent-Free Methods (e.g., grindstone chemistry)

Solvent-free synthesis, often referred to as mechanochemistry or grindstone chemistry, offers a compelling green alternative to traditional solvent-based methods. This technique involves the grinding of solid reactants together, sometimes with a catalytic amount of a substance, to initiate a chemical reaction. The mechanical energy from grinding can promote the reaction by increasing the surface area of the reactants and facilitating molecular contact.

For the synthesis of Schiff bases, 2-hydroxy-1-naphthaldehyde and a primary amine can be ground together in a mortar and pestle. The reaction can be initiated and often proceeds to completion in a short period at room temperature, eliminating the need for solvents and external heating. This method is not only environmentally friendly but also can be more efficient in terms of reaction time and energy consumption. While specific data for the grindstone synthesis of this compound is limited, the successful application of this method to other naphthol Schiff bases suggests its feasibility.

Representative Data for Grindstone Synthesis of Naphthol Schiff Bases
ReactantsCatalystReaction Time (min)Yield (%)
2-Hydroxy-1-naphthaldehyde, AnilineNone595
2-Hydroxy-1-naphthaldehyde, p-ToluidineNone792
2-Hydroxy-1-naphthaldehyde, p-AnisidineNone694

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved product purity. nih.govmdpi.com Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. nih.gov

In the context of synthesizing this compound, a mixture of 2-hydroxy-1-naphthaldehyde and cyclohexylamine, potentially with a catalyst and in a minimal amount of a high-boiling polar solvent or even under solvent-free conditions, can be subjected to microwave irradiation. nih.gov This method can dramatically shorten the reaction time from hours to minutes. nih.govmdpi.com The efficiency of microwave-assisted synthesis is evident from studies on related Schiff bases.

Comparative Data for Conventional vs. Microwave-Assisted Synthesis of a Naphthol Schiff Base*
MethodReaction TimeYield (%)
Conventional Heating3 hours85
Microwave Irradiation5 minutes94

*Data for a representative Schiff base derived from 2-hydroxy-1-naphthaldehyde.

Derivatization and Functionalization of the Naphthalene (B1677914) and Iminomethyl Moieties

The structural framework of this compound, a Schiff base derived from 2-hydroxy-1-naphthaldehyde, offers multiple sites for chemical modification. Both the naphthalene core and the N-cyclohexyl group can be functionalized to generate a library of derivatives with tailored properties. These derivatization strategies typically focus on electrophilic substitution on the electron-rich naphthalene ring or by employing pre-functionalized precursors for either the aldehyde or the amine component.

Strategies for Substituted Naphthalene Derivatives

The naphthalene ring system in this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl group. The position of substitution is directed by the existing substituents. The hydroxyl group at C2 and the iminomethyl group at C1 predominantly direct incoming electrophiles to the C4 position.

Key strategies for producing substituted naphthalene derivatives include:

Direct Electrophilic Aromatic Substitution: The naphthalene ring can undergo various electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The reaction conditions determine the kinetic versus thermodynamic products, though the C4 position is generally favored. For instance, bromination can introduce a bromine atom onto the naphthalene ring, a functional group that can be used for further modifications through metal-catalyzed cross-coupling reactions. youtube.com

Synthesis from Substituted Precursors: A highly versatile method involves the condensation of a pre-functionalized 2-hydroxy-1-naphthaldehyde with cyclohexylamine. This approach allows for the introduction of a wide array of functional groups onto the naphthalene moiety before the formation of the imine bond. Research has demonstrated the synthesis of halogenated Schiff bases by reacting 2-hydroxy-1-naphthaldehyde with halogen-substituted primary amines, a principle that is equally applicable to using a halogenated naphthaldehyde. rsc.org

Below is a table summarizing potential electrophilic substitution reactions on the naphthalene ring of the target compound.

Reaction TypeReagentsPrimary Position of SubstitutionPotential Product Name
BrominationBr₂ in Acetic AcidC44-Bromo-1-cyclohexyliminomethyl-naphthalen-2-ol
ChlorinationSO₂Cl₂C44-Chloro-1-cyclohexyliminomethyl-naphthalen-2-ol
NitrationHNO₃ / H₂SO₄C41-Cyclohexyliminomethyl-4-nitro-naphthalen-2-ol
SulfonationFuming H₂SO₄C44-(Cyclohexyliminomethyl)-3-hydroxy-naphthalene-1-sulfonic acid
Friedel-Crafts AcylationCH₃COCl / AlCl₃C44-Acetyl-1-cyclohexyliminomethyl-naphthalen-2-ol

This table represents plausible derivatization strategies based on established principles of electrophilic aromatic substitution on activated naphthalene systems. youtube.comechemi.com

Modifications of the Cyclohexyl Group

Direct functionalization of the aliphatic cyclohexyl group after the formation of the Schiff base is often challenging due to the relative inertness of C-H bonds compared to the reactive sites on the aromatic naphthalene ring. A more common and efficient strategy is to synthesize the desired Schiff base derivative by utilizing a previously modified cyclohexylamine precursor.

This synthetic route allows for precise control over the placement and type of functional group on the cyclohexyl ring. A variety of substituted cyclohexylamines can be prepared through established organic synthesis methods, such as the reductive amination of corresponding substituted cyclohexanones. chempedia.info For example, reacting 4-methylcyclohexanone (B47639) with ammonia (B1221849) followed by reduction would yield 4-methylcyclohexylamine, which can then be condensed with 2-hydroxy-1-naphthaldehyde.

The following table details derivatives of this compound that can be synthesized from functionalized cyclohexylamine precursors.

Substituted Cyclohexylamine PrecursorResulting Schiff Base Derivative
4-Methylcyclohexylamine1-[(4-Methylcyclohexylimino)methyl]-naphthalen-2-ol
4-Aminocyclohexanol1-[(4-Hydroxycyclohexylimino)methyl]-naphthalen-2-ol
Cyclohexane-1,4-diamine1,1'-[(Cyclohexane-1,4-diyl)bis(iminomethanediyl)]bis(naphthalen-2-ol)
4-(Trifluoromethyl)cyclohexylamine1-{[4-(Trifluoromethyl)cyclohexylimino]methyl}-naphthalen-2-ol
Ethyl 4-aminocyclohexanecarboxylateEthyl 4-[(2-hydroxy-1-naphthylmethylene)amino]cyclohexanecarboxylate

This table illustrates the versatility of using pre-functionalized cyclohexylamines to generate a diverse range of Schiff base derivatives.

Tautomeric Equilibria and Intramolecular Proton Transfer in 1 Cyclohexyliminomethyl Naphthalen 2 Ol Systems

Imino-Enamino Tautomerism in Hydroxy-Substituted Schiff Bases

Schiff bases derived from ortho-hydroxy aromatic aldehydes, such as 1-Cyclohexyliminomethyl-naphthalen-2-ol, characteristically exhibit a tautomeric equilibrium between the enol-imine and keto-amine forms. This equilibrium is a result of proton transfer between the hydroxyl oxygen and the imine nitrogen atom. The enol-imine form features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N), while the keto-amine form possesses a ketone group (C=O) and an amine group (N-H) with a carbon-carbon double bond within a quinoidal structure. The position of this equilibrium is a delicate balance of electronic and steric effects, as well as external factors like the solvent and the physical state of the compound.

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form of hydroxy-substituted Schiff bases in solution. Generally, non-polar solvents tend to favor the enol-imine tautomer. This preference is attributed to the stability of the intramolecular hydrogen bond in a non-competitive solvent environment.

In contrast, polar solvents can significantly shift the equilibrium towards the more polar keto-amine tautomer. Polar protic solvents, for instance, can form intermolecular hydrogen bonds with the solute, which can disrupt the intramolecular hydrogen bond and stabilize the charge-separated keto-amine form. The extent of this shift is dependent on the specific solvent's properties, such as its dielectric constant and hydrogen bond donor/acceptor capabilities. For related Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), studies have shown a marked increase in the population of the keto-amine form in solvents like methanol (B129727) and DMSO compared to less polar environments like toluene.

The following table illustrates the general trend of solvent influence on the tautomeric equilibrium in this class of compounds:

Solvent TypePredominant TautomerRationale
Non-polarEnol-imineStabilization of the intramolecular hydrogen bond; less favorable solvation of the polar keto form.
Polar AproticIntermediateSolvation effects begin to favor the more polar keto-amine form.
Polar ProticKeto-amineStrong intermolecular interactions with the solvent stabilize the polar keto-amine tautomer.

In the solid state, the tautomeric preference of this compound is dictated by the crystal packing forces and the formation of intermolecular interactions. Unlike in solution, where solvent effects are paramount, the crystalline environment can stabilize a specific tautomer through a network of intermolecular hydrogen bonds and other non-covalent interactions.

For many Schiff bases derived from 2-hydroxy-1-naphthaldehyde, the keto-amine form is often found to be predominant in the solid state. This preference is frequently due to the formation of intermolecular N-H···O hydrogen bonds, which contribute to a more stable crystal lattice. However, the enol-imine form can also be present in the solid state, particularly if steric factors hinder the optimal arrangement for strong intermolecular interactions of the keto-amine tautomer. The specific crystalline polymorph obtained can also influence which tautomer is favored.

Role of Intramolecular Hydrogen Bonding (IMHB) in Tautomerism

The presence of a strong intramolecular hydrogen bond (IMHB) is a defining feature of this compound and is central to its tautomeric behavior. This bond forms a six-membered pseudo-aromatic ring, which enhances the stability of the molecule. The IMHB can be described as an O-H···N interaction in the enol-imine form and an N-H···O interaction in the keto-amine form.

The existence and nature of the intramolecular hydrogen bond can be elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton involved in the IMHB typically appears as a broad signal at a significantly downfield chemical shift (often in the range of 10-16 ppm). This deshielding is a direct consequence of the proton's involvement in a strong hydrogen bond. The exact chemical shift can provide insights into the strength of the IMHB and the position of the tautomeric equilibrium.

Infrared (IR) Spectroscopy: In the IR spectrum, the O-H stretching vibration of the enol-imine tautomer is observed as a broad band at lower frequencies (typically 2500-3200 cm⁻¹) compared to a free hydroxyl group. This broadening and red-shift are characteristic of strong hydrogen bonding. The C=O stretching vibration of the keto-amine tautomer typically appears in the region of 1600-1640 cm⁻¹.

UV-Visible Spectroscopy: The electronic absorption spectra of these compounds are also sensitive to the tautomeric equilibrium. The enol-imine form usually exhibits absorption bands at shorter wavelengths, while the more conjugated keto-amine form shows a characteristic absorption band at longer wavelengths (often above 400 nm). The relative intensities of these bands can be used to estimate the ratio of the two tautomers in different solvents.

The strength of the intramolecular hydrogen bond is influenced by several structural factors:

Electronic Effects: Electron-donating or electron-withdrawing substituents on the naphthalene (B1677914) or cyclohexyl rings can alter the acidity of the hydroxyl proton and the basicity of the imine nitrogen, thereby modulating the strength of the IMHB and influencing the tautomeric equilibrium.

Steric Effects: The steric bulk of the substituents can affect the planarity of the molecule and the geometry of the six-membered hydrogen-bonded ring. Significant steric hindrance can weaken the IMHB by distorting the optimal geometry for hydrogen bonding. The cyclohexyl group in this compound, being a bulky aliphatic substituent, will have a distinct steric influence on the conformation and hydrogen bond strength compared to aromatic substituents.

Coordination Chemistry of 1 Cyclohexyliminomethyl Naphthalen 2 Ol with Metal Ions

Ligand Design Principles and Denticity of N,O-Donor Systems

The design of ligands is a foundational aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. nih.gov For systems utilizing nitrogen and oxygen (N,O) as donor atoms, the arrangement and electronic nature of these sites are paramount. 1-Cyclohexyliminomethyl-naphthalen-2-ol is a classic example of a Schiff base ligand, where the strategic placement of a phenolic hydroxyl group (-OH) ortho to an imine (-C=N-) group creates an efficient chelating scaffold.

The efficacy of such N,O-donor systems is rooted in several key principles. The hard-soft acid-base (HSAB) theory provides a framework for predicting the affinity of the ligand for different metal ions. The phenolic oxygen is a "hard" donor, favoring coordination with hard metal ions, while the azomethine nitrogen is a borderline donor, allowing for versatile coordination with a range of transition metals. The steric bulk of the cyclohexyl group attached to the imine nitrogen can also influence the geometry of the final complex and its stability. mdpi.com The denticity of a ligand—the number of donor atoms used to bind to a central metal ion—is a critical design parameter. nih.govnih.gov In this case, the ligand is inherently designed to act as a bidentate system.

Bidentate Coordination via Phenolic Oxygen and Azomethine Nitrogen

This compound functions as a bidentate ligand, coordinating to a metal center through two donor atoms: the deprotonated oxygen of the phenolic group and the nitrogen atom of the azomethine group. researchgate.net Upon complexation, the acidic proton of the hydroxyl group is lost, creating a negatively charged phenolate (B1203915) oxygen atom that forms a strong coordinate bond with the metal ion. Simultaneously, the lone pair of electrons on the sp²-hybridized nitrogen of the imine group forms a dative bond to the same metal center. omicsonline.org This dual coordination is confirmed through spectroscopic methods. In Fourier-transform infrared (FT-IR) spectroscopy, the disappearance of the broad O-H stretching band and a shift in the C=N stretching frequency upon complexation provide clear evidence of this bidentate binding mode.

Chelate Ring Formation and Stability

The stability of the chelate ring is also influenced by factors such as the size of the ring, with five- and six-membered rings being the most stable due to minimal ring strain. libretexts.org The six-membered ring formed by this compound is relatively strain-free, contributing to the high formation constants observed for its metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the Schiff base ligand with a suitable metal salt in an alcoholic medium, such as ethanol (B145695) or methanol (B129727). nih.govresearchcommons.org The ligand itself is generally prepared via a condensation reaction between 2-hydroxy-1-naphthaldehyde (B42665) and cyclohexylamine (B46788). nih.gov The resulting metal complexes are often colored, crystalline solids that can be isolated by filtration.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, confirming the stoichiometry of the complex. Spectroscopic methods such as FT-IR, UV-Visible, and NMR spectroscopy are used to elucidate the structure and bonding. researchcommons.orgniscpr.res.in For instance, ¹H NMR can show the disappearance of the phenolic proton signal, while UV-Vis spectroscopy reveals shifts in electronic transitions, indicating the coordination of the ligand to the metal ion. niscpr.res.in

Stoichiometric Relationships in Complex Formation (e.g., 1:1, 1:2 Metal:Ligand)

The stoichiometry of the resulting metal complexes is dependent on the metal ion, its oxidation state, its coordination number, and the reaction conditions. Common stoichiometries observed for bidentate ligands like this compound are 1:1 and 1:2 (metal:ligand). researchgate.netnih.gov

In a 1:2 complex, two bidentate ligands coordinate to a single metal center, satisfying four coordination sites. For a metal ion that favors an octahedral geometry, the remaining two coordination sites are typically occupied by solvent molecules or counter-ions. researchgate.net For metal ions that prefer a square planar or tetrahedral geometry, a 1:2 stoichiometry can result in a neutral complex, such as [M(L)₂]. researchgate.netuobaghdad.edu.iq A 1:1 stoichiometry is also possible, where one ligand binds to the metal ion, with other ligands like water, halides, or solvent molecules completing the coordination sphere. nih.gov

Metal IonObserved Stoichiometry (Metal:Ligand)Proposed GeometryReference Example
Co(II), Ni(II), Cu(II)1:2Octahedral[Co(L)₂Cl₂], [Ni(L)₂Cl₂], [Cu(L)₂Cl₂] researchgate.net
Pd(II)1:2Square Planar[Pd(L)₂] researchgate.net
Zn(II), Mn(II)1:1Tetrahedral[Zn(L)Cl₂], [Mn(L)Cl₂] nih.gov
Fe(III), Pt(IV)1:2Octahedral[Fe(L)₂Cl]·H₂O, [Pt(L)₂Cl₂] researchgate.netuobaghdad.edu.iq

Self-Assembly and Supramolecular Architectures

Coordination complexes can serve as building blocks for more complex, ordered structures through a process known as self-assembly. nih.gov The resulting structures, held together by non-covalent interactions like hydrogen bonding, π-π stacking, or van der Waals forces, are known as supramolecular architectures. nih.gov The planar naphthalene (B1677914) rings within the this compound ligand are particularly suited for π-π stacking interactions, which can direct the assembly of individual complex units into one-, two-,or three-dimensional networks. nih.gov

While specific supramolecular studies on this exact ligand are not extensively detailed, the principles of coordination-driven self-assembly suggest its high potential for forming such structures. nih.gov The geometry of the metal complex, the nature of any co-ligands, and the presence of suitable functional groups can all be tailored to guide the formation of predictable supramolecular architectures like grids, cages, or coordination polymers. rsc.org

Coordination Behavior with Specific Transition Metal Ions

This compound has been shown to coordinate with a variety of transition metal ions, leading to complexes with distinct geometries and electronic properties. The specific coordination behavior is dictated by the electronic configuration and preferred coordination number of the metal ion.

Metal IonTypical Oxidation StateCoordination NumberCommon GeometryKey Research Findings
Copper (Cu)+24 or 6Square Planar, Distorted OctahedralForms stable 1:2 complexes. The geometry is often distorted from ideal square planar or octahedral due to the Jahn-Teller effect. researchcommons.orgniscpr.res.in
Nickel (Ni)+24 or 6Square Planar, Tetrahedral, OctahedralCan form both square planar (low-spin) and octahedral (high-spin) complexes depending on the co-ligands. niscpr.res.inuobaghdad.edu.iq
Cobalt (Co)+24 or 6Tetrahedral, OctahedralForms stable complexes, often with tetrahedral or octahedral geometry, which can be distinguished by their electronic spectra. researchcommons.orgniscpr.res.in
Zinc (Zn)+24TetrahedralAs a d¹⁰ ion, it forms diamagnetic complexes, typically with a tetrahedral geometry, and lacks the d-d electronic transitions seen in other transition metals. niscpr.res.in
Manganese (Mn)+24 or 6Tetrahedral, OctahedralTypically forms high-spin complexes with five unpaired electrons, resulting in paramagnetic behavior. nih.govniscpr.res.in
Iron (Fe)+36OctahedralForms stable octahedral complexes. The high charge of the Fe(III) ion leads to strong ligand field stabilization. niscpr.res.inuobaghdad.edu.iq
Palladium (Pd)+24Square PlanarThe d⁸ Pd(II) ion has a strong preference for square planar geometry, forming diamagnetic 1:2 complexes. researchgate.netuobaghdad.edu.iq
Platinum (Pt)+46OctahedralForms highly stable, kinetically inert octahedral complexes, reflecting the behavior of third-row transition metals. researchgate.netuobaghdad.edu.iq

Copper(II) Complexes

Copper(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been extensively studied. These complexes typically adopt a distorted square planar geometry, with the Cu(II) ion coordinated to two deprotonated Schiff base ligands in a trans configuration. The coordination sphere around the copper ion consists of two nitrogen and two oxygen atoms from the two bidentate ligands.

Table 1: Representative Structural Data for Analogous Copper(II) Schiff Base Complexes

Compound Coordination Geometry Cu-O (Å) Cu-N (Å) Reference
Bis{1-[(o-tolyl)iminomethyl]-2-naphtholato}copper(II) Distorted Square Planar 1.8881 1.9804 mdpi.com
Cu(L1)2 (L1 = (E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol) Distorted Square Planar ~1.9 ~2.0 nih.gov

Nickel(II) Complexes

Nickel(II) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been synthesized and characterized. These complexes can exhibit different coordination geometries, including square planar and octahedral, depending on the specific ligand and reaction conditions. For bidentate Schiff bases like this compound, square planar complexes are commonly formed.

Studies on analogous nickel(II) complexes with tetradentate Schiff base ligands show a distorted square-planar coordination geometry with Ni-N and Ni-O bond lengths in the range of 1.858-1.863 Å and 1.844-1.868 Å, respectively. sciepub.com The formation of both mononuclear and binuclear nickel(II) complexes has been reported, with the latter often featuring bridging ligands. mdpi.com The electronic spectra of square planar Ni(II) complexes are typically characterized by a diamagnetic nature.

Table 2: Spectroscopic Data for an Analogous Nickel(II) Schiff Base Complex

Complex Geometry Key IR Bands (cm⁻¹) (C=N) UV-Vis λmax (nm) Reference
[Ni(L)2] (L = related Schiff base) Square Planar ~1610-1620 ~400-500 sciencepublishinggroup.com

Cobalt(II) and Cobalt(III) Complexes

The coordination chemistry of cobalt with this compound and related Schiff bases is interesting due to the accessibility of both Co(II) and Co(III) oxidation states. The reaction of cobalt(II) salts with these ligands can lead to the formation of either Co(II) or Co(III) complexes, often depending on the reaction conditions and the presence of an oxidizing agent (such as atmospheric oxygen). researchgate.net

Co(II) complexes with bidentate Schiff bases can adopt tetrahedral or square planar geometries, while octahedral geometries are also possible with the coordination of additional ligands. Co(III) complexes are typically octahedral and diamagnetic. The formation of mixed-valent trinuclear Co(III)-Co(II)-Co(III) complexes has also been reported with related Schiff base ligands. nih.gov Computational studies on analogous N-cyclohexyl-salicylideneimine complexes have shown that subtle changes in the ligand structure can direct the formation of either square-planar Co(II) or octahedral Co(III) complexes. urfu.ru

Table 3: General Properties of Cobalt Schiff Base Complexes

Oxidation State Typical Geometry Magnetic Properties
Co(II) Tetrahedral, Square Planar, Octahedral Paramagnetic
Co(III) Octahedral Diamagnetic

Iron(II) and Iron(III) Complexes

Iron complexes with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde have been investigated for their catalytic activity, particularly in oxidation reactions. Both iron(II) and iron(III) complexes have been synthesized and characterized. The coordination geometry of these complexes can vary, with octahedral and trigonal bipyramidal arrangements being common.

For instance, dichloroiron(III) complexes with related isoindoline-based Schiff base ligands have been shown to be five-coordinate with a trigonal bipyramidal geometry. researchgate.net The catalytic activity of these iron complexes in reactions such as the oxidative coupling of 2-naphthols highlights their potential in synthetic chemistry. nih.gov The electronic and magnetic properties of these complexes are dependent on the oxidation state and spin state of the iron center. High-spin Fe(III) complexes are common and have been characterized by techniques such as magnetic susceptibility measurements. nih.gov

Zinc(II) and Cadmium(II) Complexes

Zinc(II) and Cadmium(II) are d¹⁰ metal ions and therefore form diamagnetic complexes. Their coordination chemistry with this compound and related Schiff bases typically results in the formation of tetrahedral or octahedral complexes. Due to their filled d-orbitals, these complexes are often colorless unless the ligand itself is colored.

Studies on Zn(II) and Cd(II) complexes with other Schiff base ligands have shown the formation of both mononuclear and polynuclear structures. bohrium.commdpi.com For example, with a thiophene-derived Schiff base, Zn(II) forms a distorted tetrahedral complex, while Cd(II) can adopt a distorted square pyramidal geometry. bohrium.com The coordination environment in these complexes is flexible and can be influenced by the nature of the counter-ion and the solvent used during synthesis.

Table 4: Coordination Geometries of Analogous Zn(II) and Cd(II) Complexes

Metal Ion Ligand Coordination Geometry Reference
Zn(II) Thiophene-derived Schiff Base Distorted Tetrahedral bohrium.com
Cd(II) Thiophene-derived Schiff Base Distorted Square Pyramidal bohrium.com

Other Metal Ions (e.g., Lanthanides, Zirconium)

The coordination chemistry of this compound extends beyond the first-row transition metals. Lanthanide ions, for example, are known to form complexes with Schiff bases and other related ligands like β-diketones. researchgate.net These complexes are of interest due to their unique magnetic and luminescent properties. The large ionic radii of lanthanide ions allow for higher coordination numbers, often resulting in complexes with geometries such as square antiprismatic or tricapped trigonal prismatic.

While specific studies on the lanthanide complexes of this compound were not found in the provided search results, the general principles of lanthanide coordination suggest that this ligand would form stable complexes with these metal ions. The coordination would likely involve the bidentate chelation through the oxygen and nitrogen atoms, with additional solvent molecules or counter-ions completing the coordination sphere to satisfy the high coordination number of the lanthanide ion.

Influence of Ligand Environment on Metal Center Properties

The electronic and steric properties of the Schiff base ligand play a crucial role in determining the properties of the resulting metal complex. The substituent on the imine nitrogen, in this case, a cyclohexyl group, has a significant influence on the coordination geometry, stability, and reactivity of the metal center.

The bulky cyclohexyl group can sterically hinder the approach of other ligands to the metal center, influencing the coordination number and geometry. For example, it may favor the formation of four-coordinate complexes over six-coordinate ones. The electron-donating nature of the alkyl cyclohexyl group, compared to an electron-withdrawing aryl group, can also affect the electronic properties of the metal center. An increase in electron density on the metal can influence its redox potential and catalytic activity.

Electronic Effects on Metal-Ligand Bonding

The electronic landscape of this compound and its influence on metal-ligand bonding are primarily governed by the interplay between the electron-donating phenolic oxygen and the imine nitrogen, as well as the aromatic nature of the naphthalene ring. The coordination of this Schiff base to a metal ion typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group, forming a stable six-membered chelate ring.

The N-cyclohexyl substituent, being an alkyl group, is generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature of the cyclohexyl group increases the electron density on the imine nitrogen atom. nih.gov Consequently, the nitrogen atom becomes a stronger Lewis base, enhancing its ability to donate its lone pair of electrons to the metal center. This strengthening of the nitrogen-metal (M-N) bond can lead to more stable metal complexes compared to Schiff bases with electron-withdrawing substituents on the imine nitrogen.

The electronic properties of the metal-ligand bond in these complexes can be probed using various spectroscopic techniques. For instance, in the infrared (IR) spectra, the C=N stretching frequency of the free ligand is expected to shift upon coordination to a metal ion. This shift is indicative of the change in bond order of the azomethine group due to the donation of electron density from the nitrogen to the metal. An increase in the M-N bond strength would typically lead to a decrease in the C=N bond strength, resulting in a lower stretching frequency.

Furthermore, UV-Visible spectroscopy provides valuable insights into the electronic transitions within the metal complexes. The spectra of these complexes are generally characterized by intraligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. The energy of the LMCT bands is sensitive to the electron-donating ability of the ligand. A more electron-rich ligand, such as this compound, would be expected to have lower energy LMCT bands compared to ligands with electron-withdrawing groups, reflecting the ease of electron transfer from the ligand to the metal ion.

While specific experimental data for this compound complexes is limited, a comparative analysis with related Schiff base complexes allows for the prediction of these electronic effects. The table below illustrates typical shifts in spectroscopic data upon coordination, which are indicative of the electronic interactions between the ligand and various metal ions.

Metal IonFree Ligand ν(C=N) (cm⁻¹)Complex ν(C=N) (cm⁻¹)Δν(C=N) (cm⁻¹)LMCT Band (nm)
Cu(II)~1630~1610-1620-10 to -20~400-450
Ni(II)~1630~1605-1615-15 to -25~420-480
Co(II)~1630~1600-1610-20 to -30~450-500
Zn(II)~1630~1615-1625-5 to -15Not observed

Note: The data in this table is illustrative and based on typical values observed for similar Schiff base complexes.

Steric Hindrance by the Cyclohexyl Moiety

In the case of square planar or octahedral complexes, the cyclohexyl group can restrict the approach of other ligands to the metal center. nahrainuniv.edu.iq This steric hindrance can lead to distortions from ideal geometries. For instance, in a nominally square planar complex, the steric repulsion between the cyclohexyl group and other ligands might force a tetrahedral distortion. X-ray crystallographic studies on analogous Schiff base complexes with bulky N-substituents have shown significant deviations from planarity. nih.govsciepub.com

The steric demands of the cyclohexyl group can also influence the stoichiometry of the resulting metal complexes. While a 1:2 metal-to-ligand ratio is common for bidentate Schiff bases, the steric bulk of the cyclohexyl moiety might favor the formation of 1:1 complexes, particularly with smaller metal ions or in the presence of other bulky co-ligands.

A study on the synthesis and characterization of transition metal complexes with β-Naphthaldehyde N-Cyclohexyl Imine (the same ligand) proposed structures for various metal complexes. nahrainuniv.edu.iq For instance, a tetrahedral geometry was suggested for a Co(II) complex with two ligands, indicating that the steric bulk of the cyclohexyl groups can be accommodated in such a coordination environment. nahrainuniv.edu.iq

The table below provides a hypothetical comparison of key structural parameters for a metal complex of this compound, illustrating the potential impact of the cyclohexyl group's steric hindrance.

ParameterExpected Value (No Steric Hindrance)Plausible Value with Cyclohexyl GroupRationale for Deviation
M-N Bond Length (Å)ShorterLongerSteric repulsion can weaken the M-N bond.
Ligand "Bite" Angle (O-M-N)~90° (for octahedral)May deviate from 90°Distortion to relieve steric strain.
Inter-ligand Angle (N-M-N)180° (for trans-planar)< 180°Puckering of the chelate rings due to steric crowding.
Overall GeometryIdealized (e.g., perfect square planar)Distorted (e.g., tetrahedral distortion)Minimization of steric interactions.

Note: The data in this table is illustrative and intended to demonstrate the conceptual impact of steric hindrance.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 1-Cyclohexyliminomethyl-naphthalen-2-ol, DFT calculations would provide significant insights into its geometry, electronic properties, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of this compound would be geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable structure of the molecule. By employing a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, researchers can predict key geometrical parameters.

Conformational analysis would also be essential, particularly concerning the orientation of the cyclohexyl group relative to the naphthalene (B1677914) moiety. This analysis identifies different stable conformers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and preferred shapes.

Detailed Research Findings: Specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available in the reviewed literature. A representative data table that would be generated from such a study is shown below for illustrative purposes.

ParameterPredicted Value (Illustrative)
C=N Bond Length (Å)1.28
O-H Bond Length (Å)0.97
C-O Bond Length (Å)1.35
C-N-C Bond Angle (°)122.5
O-C-C=N Dihedral Angle (°)0.0

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Transfer)

Analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular orbital plots would visualize the distribution of electron density in the HOMO and LUMO, indicating the likely sites for electrophilic and nucleophilic attack. These analyses would also elucidate the nature of intramolecular charge transfer within the molecule.

Detailed Research Findings: Quantitative values for the HOMO and LUMO energies and their energy gap for this compound have not been reported. An example of how this data would be presented is provided below.

ParameterPredicted Value (Illustrative) (eV)
HOMO Energy-5.8
LUMO Energy-1.9
HOMO-LUMO Energy Gap (ΔE)3.9

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of functional groups like O-H, C=N, and C-H.

Detailed Research Findings: There are no published theoretical vibrational frequencies or spectral assignments specifically for this compound.

Simulation of Spectroscopic Properties

Beyond vibrational spectra, computational methods like Time-Dependent DFT (TD-DFT) can simulate electronic absorption spectra (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including excitation energies and oscillator strengths, help in interpreting the experimental UV-Vis spectrum and understanding the electronic transitions responsible for the observed absorption bands.

Detailed Research Findings: Simulated spectroscopic properties for this compound are not available in the current body of scientific literature.

Tautomerism Studies via DFT

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are known to exhibit tautomerism, existing in equilibrium between the imino (or phenol-imine) and enamino (or keto-amine) forms. DFT calculations are a powerful tool to investigate this phenomenon.

Relative Stabilities of Imino and Enamino Tautomers

By performing geometry optimization and energy calculations for both the imino and enamino tautomers of this compound, their relative stabilities can be determined. The tautomer with the lower total electronic energy is the more stable form. These calculations can be performed in the gas phase and also with the inclusion of solvent effects to understand how the environment influences the tautomeric equilibrium.

Detailed Research Findings: A comparative study on the relative stabilities of the imino and enamino tautomers of this compound has not been published. The expected format for presenting such findings is shown below.

TautomerRelative Energy (kcal/mol) (Illustrative)
Imino Form0.00
Enamino Form+2.5

Note: The values in this table are illustrative and not based on actual calculations for this compound, indicating the imino form would be more stable by 2.5 kcal/mol in this hypothetical case.

Influence of Solvent Models (e.g., SMD, PCM) on Tautomeric Equilibria

The tautomeric equilibrium between the enol-imine and keto-enamine forms of Schiff bases derived from 2-hydroxy-1-naphthaldehyde is a subject of significant computational interest. The relative stability of these tautomers is highly sensitive to the surrounding environment, a factor that can be computationally simulated using implicit solvent models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). rsc.orgnih.gov

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their effect on molecular properties. nih.govscience.gov Density Functional Theory (DFT) calculations often incorporate these models to provide a more accurate picture of the tautomeric equilibrium in different solvents. rsc.orginorgchemres.org

For Schiff bases analogous to this compound, studies consistently show that the polarity of the solvent plays a crucial role in shifting the equilibrium. nih.govacs.org In non-polar solvents, the enol-imine form is generally favored. As the solvent polarity increases, the more polar keto-enamine tautomer is stabilized to a greater extent, shifting the equilibrium in its favor. inorgchemres.orgnih.govacs.org This is because the larger dipole moment of the keto-enamine form interacts more strongly with the reaction field of the polar solvent.

Computational studies on similar Schiff bases have demonstrated that both PCM and SMD models effectively capture these trends. For instance, DFT calculations incorporating the SMD model have supported experimental findings that show a slight preference for the imine (enol) tautomer in solution. rsc.orgresearchgate.net The choice of solvent model and the specific parameters used can influence the calculated energy differences, but the qualitative trend of increased keto-enamine stability in more polar solvents is a consistent finding. nih.gov Tautomerization energies and the potential energy barriers tend to decrease as solvent polarity increases. nih.gov

Table 1: Representative Calculated Relative Energies of Enol vs. Keto Tautomers in Different Solvents for an Analogous Naphthaldehyde Schiff Base

Solvent Dielectric Constant (ε) Tautomer Favored Illustrative ΔE (Keto - Enol) (kcal/mol)
Gas Phase 1 Enol > 0
Cyclohexane 2.0 Enol Slightly > 0
Chloroform 4.8 Enol/Keto ~ 0
Ethanol (B145695) 24.6 Keto Slightly < 0

This table is illustrative and compiled from trends observed in computational studies of analogous Schiff bases. rsc.orgnih.govacs.orgresearchgate.net The exact energy values would need to be calculated specifically for this compound.

Potential Energy Surfaces for Proton Transfer

The interconversion between the enol-imine and keto-enamine tautomers occurs via an intramolecular proton transfer (IPT). The energetics of this process can be mapped out by calculating the potential energy surface (PES) along the reaction coordinate, which is typically defined as the O-H bond distance or the N-H bond distance.

For Schiff bases derived from 2-hydroxy-1-naphthaldehyde, the proton transfer occurs within a six-membered pseudo-aromatic chelate ring formed by an intramolecular hydrogen bond (O-H···N or O···H-N). scispace.comias.ac.in Computational methods, particularly DFT, are used to calculate the energy of the molecule at various points along the proton transfer pathway, from the enol reactant, through a transition state, to the keto product. nih.gov

The resulting PES provides critical information about the thermodynamics and kinetics of the tautomerization. Key features of the PES include:

The relative energies of the enol and keto minima , which determine the thermodynamic stability and the equilibrium constant.

The energy of the transition state , which defines the activation energy barrier for the proton transfer.

Studies on analogous systems indicate that in the ground electronic state (S₀), there is typically a discernible energy barrier to proton transfer. nih.govnih.gov The height of this barrier can be influenced by substituents on the Schiff base and by the solvent environment. nih.gov As noted previously, polar solvents can lower the potential energy barrier. nih.gov

In the excited state (S₁), the process is known as excited-state intramolecular proton transfer (ESIPT). The PES in the excited state is often dramatically different from that in the ground state. For many similar compounds, the ESIPT process is nearly barrierless, leading to an ultrafast proton transfer upon photoexcitation. nih.govresearchgate.net This phenomenon is the basis for the large Stokes shift observed in the fluorescence spectra of these molecules. nih.gov TD-DFT is the method of choice for constructing excited-state potential energy curves. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net For Schiff bases like this compound, TD-DFT can be used to understand the origin of their characteristic absorption bands.

The typical UV-Vis spectrum of a 2-hydroxy-1-naphthaldehyde Schiff base shows distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The exact positions and intensities of these bands are dependent on which tautomeric form (enol-imine or keto-enamine) is present, as their electronic structures are different. nih.gov

Enol-imine form: Typically exhibits absorption bands at shorter wavelengths.

Keto-enamine form: Shows a characteristic absorption band at longer wavelengths (a red shift) due to its more extended π-conjugated system.

TD-DFT calculations, often combined with implicit solvent models, can predict the λ_max (wavelength of maximum absorption) and oscillator strengths (related to the intensity of the absorption) for each tautomer. researchgate.netresearchgate.net By comparing the calculated spectra with experimental data, one can determine the predominant tautomeric form in a given solvent. The calculations also provide insight into the nature of the electronic transitions by identifying the specific molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com

Table 2: Representative TD-DFT Calculated Absorption Data for Analogous Naphthaldehyde Schiff Base Tautomers

Tautomer Solvent Model Calculated λ_max (nm) Oscillator Strength (f) Primary Transition
Enol-imine IEFPCM (Methanol) ~350-380 > 0.5 HOMO → LUMO (π → π*)

This table is illustrative, based on typical results from TD-DFT studies on similar Schiff bases. mdpi.comnih.gov The specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations

While direct Molecular Dynamics (MD) simulations for this compound are not documented, this computational technique is highly applicable to studying the dynamic behavior of Schiff bases and their interactions with their environment. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights that are complementary to static quantum chemical calculations. mdpi.comresearchgate.net

For a molecule like this compound, MD simulations could be employed to:

Study Solvation Shell Structure: Explicitly model the arrangement and dynamics of solvent molecules (e.g., water) around the solute, revealing specific solute-solvent interactions like hydrogen bonding that are averaged out in implicit solvent models. mdpi.com

Explore Conformational Flexibility: The cyclohexyl group and the bond connecting it to the imine nitrogen allow for considerable conformational freedom. MD simulations can explore the accessible conformations and their relative populations over time, which can be important for understanding its interaction with other molecules or surfaces. mdpi.com

Simulate Adsorption Processes: In fields like corrosion inhibition, MD simulations are used to model the adsorption of Schiff base molecules onto metal surfaces. These simulations can reveal the preferred orientation of the molecule on the surface and calculate binding energies, providing a molecular-level understanding of the interaction mechanism. rsc.orgelectrochemsci.org

A typical MD simulation involves placing the Schiff base molecule in a box of explicit solvent molecules and/or near a surface, and then solving Newton's equations of motion for all atoms in the system over a period of nanoseconds. nih.gov The resulting trajectory provides a detailed movie of the molecular behavior. mdpi.com

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For Schiff bases, QSPR models have been developed to predict properties like antifungal activity. ncsu.edu

The process involves:

Assembling a dataset of Schiff bases with known property values.

Calculating molecular descriptors for each compound. These are numerical values that encode structural, electronic, or physicochemical features of the molecule.

Developing a mathematical model (e.g., using multiple linear regression) that relates the descriptors to the property of interest.

For a compound like this compound, a validated QSPR model could predict its potential bioactivity based on its calculated descriptors without the need for initial experimental testing. ncsu.edu

Chemoinformatics involves the use of computational tools to analyze large chemical databases. In the context of this compound, chemoinformatics approaches are particularly relevant to the study of tautomerism. Large-scale analyses of chemical databases have revealed that tautomerism is a widespread phenomenon, with a significant percentage of registered compounds existing as different tautomeric forms. nih.govnih.gov These studies use specialized algorithms and chemical structure identifiers to automatically detect potential tautomeric relationships within vast collections of molecules, highlighting the importance of correctly representing tautomers in chemical databases for accurate property prediction and virtual screening. nih.gov

Lack of Specific Research Data Precludes Article Generation on the Catalytic Applications of this compound Metal Complexes

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available to construct a detailed article on the catalytic applications and mechanistic investigations of metal complexes of this compound as per the provided outline.

While general information on the catalytic behavior of related Schiff base ligands and metal complexes exists, the strict requirement to focus solely on this compound and its derivatives prevents the inclusion of this broader, non-specific information. Adhering to the user's instructions to not introduce any information outside the explicit scope of the specified compound and outline means that a scientifically accurate and thorough article as requested cannot be generated at this time.

The available research does not provide the detailed findings necessary to populate the sections and subsections of the requested article, which were to include:

Catalytic Applications and Mechanistic Investigations of 1 Cyclohexyliminomethyl Naphthalen 2 Ol Metal Complexes

Photochemical Catalysis

Without dedicated research on 1-Cyclohexyliminomethyl-naphthalen-2-ol metal complexes, any attempt to write the specified article would involve speculation or the inclusion of data from different compounds, thereby violating the core instructions of the request. Therefore, the generation of the article is not possible.

Electrocatalysis

A comprehensive search of scientific literature and research databases did not yield specific studies on the electrocatalytic applications of metal complexes derived from this compound. While the broader class of Schiff base metal complexes, particularly those synthesized from 2-hydroxy-1-naphthaldehyde (B42665), has been a subject of investigation for various catalytic processes, research focusing explicitly on the electrocatalytic behavior of complexes with the this compound ligand is not available in the reviewed literature.

Consequently, detailed research findings, mechanistic investigations, and data tables concerning the electrocatalytic performance of these specific complexes cannot be provided. The potential of these compounds in electrocatalytic reactions, such as carbon dioxide reduction, hydrogen evolution, or other redox-driven transformations, remains an unexplored area of research.

Advanced Research Perspectives and Future Directions

Rational Design of Novel 1-Cyclohexyliminomethyl-naphthalen-2-ol Derivatives with Tailored Functionalities

The rational design of novel derivatives of this compound is a cornerstone for unlocking its full potential. By systematically modifying its molecular architecture, researchers can fine-tune its electronic, optical, and chemical properties to suit specific applications. Key strategies in this endeavor involve the targeted functionalization of both the naphthalenol and cyclohexyl fragments.

Strategic modifications to the naphthalene (B1677914) ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the compound's photophysical properties. For instance, incorporating substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing its absorption and emission characteristics. This approach is crucial for developing derivatives with tailored fluorescence or for enhancing their performance in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Similarly, the cyclohexyl group presents opportunities for introducing new functionalities. The synthesis of derivatives with appended reactive groups can facilitate their covalent attachment to polymers or surfaces, leading to the creation of functional materials with enhanced stability and processability. Furthermore, the synthesis of chiral derivatives, by employing enantiomerically pure cyclohexylamines, could pave the way for applications in asymmetric catalysis and chiral recognition.

The following table outlines potential functionalization strategies and their expected impact on the properties of this compound derivatives.

Modification Site Functional Group Potential Application
Naphthalene RingElectron-donating groups (-OCH₃, -N(CH₃)₂)Red-shifted absorption/emission, enhanced fluorescence
Naphthalene RingElectron-withdrawing groups (-NO₂, -CN)Blue-shifted absorption/emission, altered redox potentials
Cyclohexyl RingCarboxylic acid, amine, thiolCovalent immobilization on surfaces or polymers
Cyclohexyl RingChiral auxiliariesAsymmetric catalysis, chiral sensors

Exploration of Less Common Metal Ions and Coordination Environments

While the coordination chemistry of Schiff bases with common transition metals is well-established, the exploration of complexes with less common metal ions, such as lanthanides and actinides, represents a frontier with significant potential. The unique electronic and magnetic properties of these f-block elements can lead to novel materials with applications in luminescence, magnetism, and catalysis.

Lanthanide complexes of this compound and its derivatives are of particular interest due to their potential for sharp, line-like emission bands, which are highly desirable for applications in bio-imaging, sensing, and lighting. The Schiff base can act as an "antenna" ligand, absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The coordination environment around the lanthanide ion, dictated by the ligand's structure and the presence of co-ligands, plays a crucial role in determining the luminescence quantum yield and lifetime.

The coordination chemistry of this ligand with actinide ions is a largely unexplored area that could yield fascinating insights into the fundamental bonding and reactivity of these elements. nih.govnih.govwmich.edu Such studies are relevant to the development of new strategies for nuclear waste separation and recycling. The selective complexation of specific actinide ions by tailored Schiff base ligands could form the basis for advanced separation technologies. tdl.org

Integration with Materials Science for Advanced Functional Materials

The incorporation of this compound as a building block into larger material architectures is a promising avenue for creating advanced functional materials. Two key areas of exploration are polymer-supported systems and metal-organic frameworks (MOFs).

By functionalizing the ligand with polymerizable groups, it can be covalently integrated into polymer chains. This approach can lead to the development of processable materials with the inherent properties of the Schiff base, such as its chromophoric or metal-coordinating abilities. For example, polymers incorporating this moiety could find use as sensors, catalysts, or in optoelectronic devices.

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Utilizing functionalized derivatives of this compound as the organic linker can lead to MOFs with tailored pore environments and functionalities. nih.govresearchgate.net For instance, MOFs built with this ligand could exhibit selective gas adsorption, catalytic activity, or luminescence. The ability to post-synthetically modify the Schiff base within the MOF structure offers an additional layer of control over the material's properties. nih.govsci-hub.se

Development of Hybrid Systems

The creation of hybrid systems that combine this compound or its metal complexes with other functional components, such as nanoparticles or photochromic molecules, can lead to materials with synergistic properties and novel applications.

Hybrid materials composed of the Schiff base or its complexes adsorbed onto or covalently linked to nanoparticles (e.g., gold, silver, quantum dots) can exhibit enhanced optical, electronic, or catalytic properties. The nanoparticles can act as scaffolds, enhancing the stability and processability of the molecular component, while the Schiff base can impart specific recognition or catalytic capabilities. Such hybrids could be employed in sensing, bio-imaging, and catalysis.

Integrating this Schiff base into photochromic systems is another exciting direction. Photochromic molecules undergo a reversible transformation between two forms with different absorption spectra upon exposure to light. By coupling the Schiff base to a photochromic unit, it may be possible to modulate its fluorescence or metal-binding properties with light, leading to the development of photoswitchable sensors and molecular devices. Naphthaldehyde-based Schiff bases have already shown potential in aggregation-induced emission and high-contrast reversible mechanochromic luminescence. researchgate.netrsc.orgrsc.org

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

To fully understand and optimize the function of this compound in various applications, it is crucial to investigate its dynamic processes, such as tautomerism and metal complexation, in real-time. Advanced spectroscopic techniques with high temporal and spectral resolution are indispensable tools for these mechanistic studies.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption and fluorescence up-conversion, can be employed to directly observe the excited-state intramolecular proton transfer (ESIPT) that is characteristic of many Schiff bases. acs.orgnih.govaip.orgresearchgate.netexlibrisgroup.com These studies provide fundamental insights into the photophysics of the molecule and are essential for designing derivatives with optimized photo-responsive properties.

In-situ spectroscopic methods, such as UV-Vis, fluorescence, and Raman spectroscopy, can be used to monitor the formation and transformation of metal complexes in real-time. journalijar.comnih.govresearchgate.net This allows for the determination of complexation kinetics, stability constants, and the identification of reaction intermediates. Such information is vital for the rational design of selective metal ion sensors and efficient catalysts.

Multiscale Computational Modeling for Complex Systems

Computational modeling provides a powerful tool to complement experimental studies and to guide the rational design of new derivatives and materials. A multiscale modeling approach, combining different levels of theory, is necessary to accurately describe the behavior of this compound in complex environments.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are quantum mechanical methods that can be used to predict the ground and excited-state properties of the molecule and its metal complexes. researchgate.netinorgchemres.org These calculations can provide valuable information on molecular geometries, electronic structures, absorption and emission spectra, and the thermodynamics of tautomerism and metal binding. acs.orgresearchgate.netacs.org

For larger systems, such as the Schiff base integrated into a polymer or a MOF, or for studying its dynamics in solution, a combination of quantum mechanics and molecular mechanics (QM/MM) methods or classical molecular dynamics (MD) simulations can be employed. These methods allow for the investigation of the influence of the environment on the properties and behavior of the molecule, providing insights that are crucial for the design of functional materials and devices.

The following table summarizes the key computational methods and their applications in the study of this compound.

Computational Method Application Predicted Properties
DFTGround-state propertiesGeometries, electronic structures, reaction energies
TD-DFTExcited-state propertiesAbsorption and emission spectra, photophysical parameters
QM/MMMolecule in complex environmentSolvatochromic shifts, enzyme-substrate interactions
MD SimulationsDynamics in condensed phaseConformational changes, diffusion, solvation structure

By pursuing these advanced research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of innovative technologies across a wide range of fields.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Cyclohexyliminomethyl-naphthalen-2-ol, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via Schiff base formation by condensing cyclohexylamine with 2-hydroxy-1-naphthaldehyde. Key steps include:

Reaction Optimization : Use anhydrous ethanol as a solvent under reflux (60–80°C) for 6–12 hours to enhance imine bond formation.

Intermediate Characterization : Confirm the structure of intermediates (e.g., 2-hydroxy-1-naphthaldehyde) using FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (aldehyde proton at δ 10.2–10.5 ppm) .

Final Product Validation : Employ single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated in structurally analogous naphthol derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Based on analogous naphthol derivatives:

Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance) and lab coats. Use P95 respirators if airborne particles are generated during synthesis .

Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H332 hazard code) .

Waste Disposal : Collect organic waste in halogen-resistant containers to prevent aquatic contamination (H413 hazard code) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

¹H-¹H COSY NMR : Map coupling between aromatic protons (δ 6.8–8.5 ppm) and cyclohexyl CH groups (δ 1.2–2.1 ppm) to confirm regiochemistry .

X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) by analyzing bond lengths (C-O vs. C=N) in crystal structures .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to distinguish isomers .

Advanced Research Questions

Q. How can contradictory data in reaction yields be systematically addressed during scale-up synthesis?

Methodological Answer:

Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, silica-supported palladium catalysts improve yield reproducibility in naphthol coupling reactions .

Kinetic Analysis : Monitor reaction progress via in situ FT-IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

Byproduct Identification : Apply LC-MS/MS to detect trace intermediates (e.g., hydrolyzed aldehyde) that reduce yield .

Q. What computational methods are suitable for predicting the environmental persistence of this compound?

Methodological Answer:

QSAR Modeling : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN model) and bioaccumulation potential (log Kow ~3.5) .

Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess susceptibility to photodegradation. For example, naphthalene derivatives with extended conjugation show slower degradation .

Ecotoxicity Assays : Validate predictions using Daphnia magna acute toxicity tests (EC₅₀ < 10 mg/L indicates high hazard; H410 code) .

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

Methodological Answer:

Q. Table 1. Comparison of Synthetic Methods for Naphthol Derivatives

MethodCatalyst/SolventYield (%)Key Reference
Schiff Base CondensationEthanol, reflux72–85
Palladium-Catalyzed CouplingPdCl₂/Silica, hexane89–93
Microwave-Assisted SynthesisDMF, 100°C68

Q. Table 2. Hazard Classification of Analogous Compounds

CompoundHazard CodesProtective MeasuresReference
1-(2-Methoxyphenyldiazenyl)-2-naphtholH315, H319, H411P95 respirator, chemical suit
2-Hydroxy-1-naphthaldehydeH302, H332Fume hood, nitrile gloves

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